(RS)-MCPG is a phenylglycine derivative widely employed in scientific research as a pharmacological tool to investigate the function of metabotropic glutamate receptors (mGluRs) in the central nervous system (CNS). [] Initially recognized as a non-selective antagonist of mGluRs, subsequent studies have revealed its complex pharmacological profile, exhibiting both agonist and antagonist actions on different mGluR subtypes. [, , , , ] This compound has played a crucial role in elucidating the diverse physiological and pathological roles of mGluRs in the CNS.
(RS)-MCPG is synthesized chemically and is classified as an antagonist of metabotropic glutamate receptors. These receptors are G protein-coupled receptors that play significant roles in synaptic transmission and plasticity in the central nervous system. The compound is recognized for its ability to interfere with glutamate signaling, which is crucial for various neurological processes.
The synthesis of (RS)-MCPG involves several key steps, primarily focusing on the modification of 4-carboxyphenylglycine. A common synthetic route includes:
The detailed methodology can vary based on the specific laboratory protocols followed but generally adheres to established synthetic organic chemistry practices .
(RS)-MCPG has a molecular formula of and a molecular weight of 209.2 g/mol. Its structure includes:
(RS)-MCPG primarily participates in competitive antagonism at metabotropic glutamate receptors. Key aspects include:
The mechanism by which (RS)-MCPG exerts its effects involves:
(RS)-MCPG exhibits several notable physical and chemical properties:
The applications of (RS)-MCPG span various domains within neuroscience and pharmacology:
The discovery of phenylglycine derivatives as metabotropic glutamate receptor (mGluR) antagonists revolutionized the study of glutamate-mediated neuromodulation. Prior to the early 1990s, research into mGluRs was hindered by the absence of selective pharmacological tools. Glutamate was widely recognized as the primary excitatory neurotransmitter acting on ionotropic receptors (NMDA, AMPA, kainate), but its modulatory role via G-protein-coupled mGluRs remained poorly defined due to the lack of antagonists to probe receptor function [1] [6].
The breakthrough came when Jeff Watkins and colleagues systematically evaluated synthetic phenylglycine analogues, discovering that substitutions at the α-carbon and phenyl ring conferred antagonist activity against mGluRs. Key derivatives like α-methyl-4-carboxyphenylglycine (MCPG), α-methyl-4-phosphonophenylglycine (MPPG), and (RS)-α-ethylglutamate showed promise in blocking mGluR-mediated responses in isolated tissue preparations [2] [7]. This work established a structure-activity relationship (SAR):
Table 1: Early Phenylglycine Derivatives as mGluR Antagonists
Compound | Key Structural Features | Receptor Selectivity | Primary Experimental Use |
---|---|---|---|
(RS)-MCPG | α-methyl, 4-carboxy | Group I/II (non-selective) | LTP/LTD studies, memory retention |
(RS)-MPPG | α-methyl, 4-phosphono | Group I/II | Phosphoinositide hydrolysis assays |
(S)-DCPG | α,β-dicarboxypropyl | Group II (mGluR8-preferring) | Presynaptic inhibition studies |
These compounds provided the first definitive pharmacological means to dissect mGluR functions in synaptic transmission, plasticity, and behavior [2] [7].
(RS)-MCPG ((±)-α-Methyl-4-carboxyphenylglycine) was first synthesized in the early 1990s via a multi-step organic synthesis process:
Pharmacological characterization revealed:
Table 2: Foundational Studies Establishing (RS)-MCPG’s Pharmacological Profile
Year | Study | Key Finding | Impact |
---|---|---|---|
1993 | Birse et al. | Blocked ACPD-induced PI hydrolysis in neonatal rat cortex | Confirmed mGluR antagonism in CNS tissue |
1994 | Bashir et al. | Inhibited LTP induction in CA1 hippocampus | Implicated group I mGluRs in synaptic plasticity |
1995 | Brabet et al. (mGluR1α-transfected cells) | Antagonized glutamate-induced calcium mobilization | Demonstrated direct action on cloned receptors |
1998 | Kim & Vezina | Induced hyperlocomotion in amphetamine-sensitized rats via NAcc infusion | Revealed role in behavioral sensitization |
Critically, MCPG became the first tool compound to experimentally separate mGluR-mediated effects from ionotropic glutamate receptor functions in intact neural circuits [3] [10].
Early functional studies cemented (RS)-MCPG’s reputation as a broad-spectrum mGluR antagonist:
Key foundational research revealed MCPG’s role in neuromodulation:1. Synaptic Plasticity:- Blocked long-term depression (LTD) in cerebellar Purkinje cells and visual cortex [3].- Impaired depotentiation in CA1 hippocampus, suggesting mGluR involvement in "resetting" synaptic strength [4] [10].2. Memory Consolidation:- Intra-amygdala infusions (1–5 μg/side) impaired retention of inhibitory avoidance tasks in rats, indicating mGluRs regulate emotional memory [5].3. Behavioral Sensitization:- Microinjection into the nucleus accumbens enhanced locomotion in amphetamine-sensitized rats, implicating mGluRs in addiction-related plasticity [9].
Table 3: Selectivity Profile of (RS)-MCPG vs. Later Antagonists
Antagonist | Group I | Group II | Group III | Ionotropic Receptors | Key Applications |
---|---|---|---|---|---|
(RS)-MCPG | ✓✓ | ✓✓ | ✘ | No effect | Foundational mGluR validation |
LY341495 | ✓✓ | ✓✓✓ | ✓ | No effect | High-potency group II studies |
CPCCOEt (mGluR1) | ✓✓✓ | ✘ | ✘ | No effect | Group I-specific signaling |
Despite its non-selectivity, MCPG’s value lay in its ability to establish causal roles for mGluRs in diverse physiological processes. Later studies using knockout mice (e.g., mGluR5−/−) clarified that MCPG’s effects on LTP and behavior were primarily mediated via group I receptors [4] [8]. Its legacy endures as a prototype for developing subtype-selective mGluR modulators [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7